Ethyl 2-(piperidin-4-ylidene)acetate
Overview
Description
Ethyl 2-(piperidin-4-ylidene)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(piperidin-4-ylidene)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions are crucial for the compound’s role in modulating biochemical pathways. Additionally, this compound has been shown to interact with transferases and hydrolases, further highlighting its versatility in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain hydrolases, thereby affecting the hydrolysis of specific substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are noteworthy. Over time, the stability and degradation of this compound can influence its efficacy. In vitro studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced activity . Long-term studies in vivo have indicated that prolonged exposure to this compound can result in sustained changes in cellular function, highlighting its potential for long-term biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity. Studies have shown that there is a threshold effect, where doses above a certain level result in significant toxic effects, including cellular damage and altered metabolic functions . It is crucial to determine the optimal dosage to maximize the benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism. Additionally, this compound can affect the levels of specific metabolites, further highlighting its significance in metabolic studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(piperidin-4-ylidene)acetate typically involves the reaction of piperidine derivatives with ethyl acetate under specific conditions. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(piperidin-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-(piperidin-4-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 2-(piperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound undergoes a series of successive protonations, and the product configuration is determined by stereoselective enamine protonation . This mechanism is crucial for its biological and chemical activities.
Comparison with Similar Compounds
Ethyl 2-(piperidin-4-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate: Similar in structure but with a benzyl group attached to the piperidine ring.
Piperidine derivatives: A broad class of compounds with various substitutions on the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific structure and the potential applications it offers in different fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-piperidin-4-ylideneacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYPMPDBKBYGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595656 | |
Record name | Ethyl (piperidin-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315203-51-1 | |
Record name | Ethyl (piperidin-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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